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L-THREONINE (13C4,15N)

Cat. No.: B1579998
M. Wt: 124.08
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for 13C4,15N Labeling of L-Threonine for Mechanistic Studies

The specific labeling of L-Threonine with four ¹³C atoms and one ¹⁵N atom (L-Threonine (13C4,15N)) offers a powerful and versatile tool for a variety of research applications. medchemexpress.comisotope.com This dual-labeling strategy provides a more comprehensive view of metabolic processes compared to single-isotope labeling.

The rationale for using ¹³C₄,¹⁵N-labeled L-Threonine stems from the desire to simultaneously track both the carbon skeleton and the nitrogen atom of the amino acid. nih.gov This is particularly important for studying:

Metabolic Flux Analysis (MFA): By tracing the paths of both carbon and nitrogen, researchers can gain a more complete picture of how L-Threonine is utilized in the cell. medchemexpress.comnih.gov This includes its incorporation into proteins, its catabolism for energy, and its role as a precursor for the synthesis of other molecules like glycine (B1666218). wikipedia.orgphysiology.org

Protein Turnover: The rates of protein synthesis and degradation can be more accurately determined by monitoring the incorporation and loss of the dual-labeled L-Threonine from the proteome. physiology.orgnih.gov

Nitrogen Metabolism: The ¹⁵N label allows for the specific tracking of the amino group, providing critical information on nitrogen flux and the interconnectedness of amino acid metabolic pathways. nih.gov

The use of four ¹³C atoms provides a significant mass shift, which enhances the sensitivity and resolution of detection in mass spectrometry, making it easier to distinguish the labeled molecules from their unlabeled counterparts. nih.gov

Overview of L-Threonine's Role in Cellular Metabolism and Macromolecule Synthesis

L-Threonine is an essential amino acid, meaning that it cannot be synthesized by the human body and must be obtained from the diet. wikipedia.orgcreative-proteomics.com It plays a multifaceted role in the body, serving as a fundamental building block for proteins and participating in various metabolic pathways. creative-proteomics.comrupahealth.com

Key Roles of L-Threonine:

Protein Synthesis: As a constituent of proteins, L-Threonine is vital for the structure and function of countless proteins throughout the body, including enzymes, hormones, and structural proteins. nih.govbritannica.com It is a key component of mucin, a protein crucial for gut health. rupahealth.comnih.gov

Metabolic Precursor: L-Threonine can be metabolized through several pathways to produce other important molecules. rupahealth.com One major pathway involves its conversion to glycine, another amino acid. wikipedia.orgcreative-proteomics.com It can also be broken down to produce acetyl-CoA and pyruvate, which can enter the citric acid cycle for energy production. rupahealth.com

Post-Translational Modifications: The hydroxyl group in L-Threonine's side chain is a site for post-translational modifications, such as phosphorylation and O-linked glycosylation. isotope.com These modifications are critical for regulating protein function, signaling, and localization.

The ability to trace the fate of L-Threonine (13C4,15N) provides researchers with a powerful method to investigate these diverse roles in detail, contributing to a deeper understanding of cellular function in health and disease. physiology.orgnih.gov

Interactive Data Table: Properties of L-Threonine (13C4,15N)

PropertyValue
Molecular Formula ¹³C₄H₉¹⁵NO₃
Molecular Weight 124.08 g/mol
CAS Number 202468-39-1
Isotopic Purity (¹³C) 97-99%
Isotopic Purity (¹⁵N) 97-99%
Applications Metabolism, Metabolomics, Proteomics, Biomolecular NMR

Properties

Molecular Weight

124.08

Purity

98%

Origin of Product

United States

Synthetic Chemistry and Isotopic Enrichment Methodologies for L Threonine 13c4,15n

Chemoenzymatic and Microbial Synthetic Routes for L-Threonine (¹³C₄,¹⁵N)

The synthesis of L-Threonine (¹³C₄,¹⁵N) is primarily achieved through microbial fermentation, a method that is both cost-effective and capable of producing the desired stereoisomer, L-threonine. medchemexpress.comnih.gov This biological approach leverages the natural metabolic pathways of microorganisms, which can be metabolically engineered to enhance the production of specific amino acids like L-threonine. nih.gov

In this process, microorganisms, often strains of Escherichia coli or Corynebacterium glutamicum, are cultured in a medium where the primary carbon and nitrogen sources are isotopically enriched. nih.gov For the production of L-Threonine (¹³C₄,¹⁵N), uniformly ¹³C-labeled glucose or glycerol (B35011) serves as the carbon precursor, while a ¹⁵N-labeled ammonium (B1175870) salt, such as ¹⁵NH₄Cl, provides the nitrogen. sigmaaldrich.com The microorganisms metabolize these precursors, incorporating the heavy isotopes into the newly synthesized amino acids.

Metabolic engineering plays a crucial role in optimizing the yield of L-Threonine. nih.gov This can involve modifying the regulatory networks and biosynthetic pathways of the microbes to direct the metabolic flux towards threonine synthesis. nih.gov Chemoenzymatic strategies can also be employed, combining chemical synthesis steps with enzymatic reactions to achieve the desired labeled product. windows.netuniversiteitleiden.nl

Precursor Design and Isotopic Incorporation Strategies

The design of precursors is fundamental to achieving the specific isotopic labeling pattern of L-Threonine (¹³C₄,¹⁵N). The most direct strategy involves providing the microbial culture with precursors that are already fully labeled with the desired isotopes.

Key Precursors:

Carbon Source: Uniformly labeled [U-¹³C]-glucose or [U-¹³C]-glycerol is used to ensure that all four carbon atoms in the threonine molecule are ¹³C. sigmaaldrich.com

Nitrogen Source: A ¹⁵N-labeled ammonium salt, such as ¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄, serves as the sole nitrogen source to ensure the incorporation of ¹⁵N into the amino group. sigmaaldrich.com

The metabolic pathways within the host organism, such as E. coli, convert these simple labeled precursors into the more complex amino acid structure. nih.gov The efficiency of incorporation is a critical factor, and strategies are employed to maximize the uptake and utilization of the labeled precursors, minimizing dilution from any unlabeled endogenous sources. nih.gov Cell-free protein synthesis systems offer an alternative where labeled amino acids are directly incorporated into proteins, but for producing the free amino acid itself, microbial fermentation is more common. oup.com

Purification and Quality Control of L-Threonine (¹³C₄,¹⁵N)

Following microbial fermentation, the L-Threonine (¹³C₄,¹⁵N) must be separated from the culture medium, other metabolites, and cellular debris. The purification process typically involves several chromatography steps. Affinity purification and ion-exchange chromatography are common methods used to isolate amino acids. nih.govthermofisher.com

Purification Steps May Include:

Cell Lysis and Centrifugation: To separate the soluble fraction containing the amino acids from the cells.

Ion-Exchange Chromatography: To separate amino acids based on their charge.

Reverse-Phase High-Performance Liquid Chromatography (HPLC): For final polishing and to ensure high chemical purity.

Quality control is a stringent process to verify the identity, chemical purity, and isotopic enrichment of the final product. otsuka.co.jp This involves a battery of analytical techniques to confirm that the compound meets the required specifications for its intended use. The chemical purity is often expected to be at or above 98%. isotope.com

Assessment of Isotopic Purity and Regiospecificity

The final and most critical step in the production of L-Threonine (¹³C₄,¹⁵N) is the detailed assessment of its isotopic composition. This ensures that the labeling is indeed present at the desired positions (regiospecificity) and at a high enrichment level (isotopic purity).

Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. nih.gov Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the labeled threonine. nih.govacs.org By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the mass shift confirms the incorporation of the heavy isotopes. sigmaaldrich.com For L-Threonine (¹³C₄,¹⁵N), a mass shift of M+5 (four ¹³C atoms and one ¹⁵N atom) is expected. sigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry can provide precise mass measurements, further confirming the elemental composition. cdnsciencepub.com Quantitative analysis of the isotope peak intensities allows for the calculation of the isotopic enrichment, which is typically aimed to be above 98 atom % for both ¹³C and ¹⁵N. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the regiospecificity of isotopic labeling. sigmaaldrich.comresearchgate.net ¹³C NMR spectroscopy can directly detect the labeled carbon atoms, and the resulting spectrum will show signals only for the enriched positions. sigmaaldrich.com Proton (¹H) NMR can also be used, where the coupling between ¹H and ¹³C nuclei (¹J-coupling) results in characteristic satellite peaks, confirming the presence of ¹³C at specific locations. researchgate.net For a uniformly ¹³C-labeled molecule, these analyses verify that all carbon positions are indeed labeled. sigmaaldrich.com ¹⁵N NMR or ¹H-¹⁵N heteronuclear correlation experiments can similarly be used to verify the position of the ¹⁵N label.

The combination of these analytical techniques provides a comprehensive characterization of the L-Threonine (¹³C₄,¹⁵N), ensuring its suitability for demanding research applications.

Table 1: Research Findings on Isotopic Analysis of L-Threonine

Analytical Technique Finding Reference
Gas Chromatography/Mass Spectrometry (GC/MS) A method was developed for the simultaneous measurement of ¹³C and ¹⁵N isotopic enrichments in threonine, with an intra-day repeatability of less than 0.05 MPE for [U-¹³C]-Thr and 0.06 MPE for ¹⁵N-Thr. nih.gov nih.gov
GC/MS The accuracy of GC/MS for measuring ¹³C-isotopic enrichment was validated against gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). nih.gov nih.gov
Mass Spectrometry Can be used to determine isotopic incorporation at the peptide or intact protein level by simulating and fitting enriched isotope patterns to the experimental data. nih.gov nih.gov
Nuclear Magnetic Resonance (NMR) ¹H NMR can be used to determine position-specific carbon isotope ratios by analyzing the ¹³C satellite peaks. researchgate.net researchgate.net

Advanced Analytical Techniques for L Threonine 13c4,15n and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C,15N-Labeled Systems

NMR spectroscopy is a fundamental technique for elucidating the structure and dynamics of molecules. The incorporation of ¹³C and ¹⁵N isotopes into L-Threonine significantly enhances the utility of NMR for studying its metabolic fate. chemie-brunschwig.chnih.gov Uniform labeling with these isotopes allows for the application of powerful multi-dimensional heteronuclear NMR experiments. gmclore.org

Multi-Dimensional Heteronuclear NMR for Structural Elucidation

Multi-dimensional heteronuclear NMR techniques are indispensable for resolving the complex spectra of biomolecules and for determining their three-dimensional structures. For proteins that have incorporated ¹³C,¹⁵N-labeled L-Threonine, experiments such as 2D ¹H-¹⁵N HSQC and 3D ¹⁵N-edited NOESY are employed. gmclore.orgnih.gov These methods are crucial for the sequential assignment of resonances in the protein backbone and for identifying through-space interactions between protons, which provides distance restraints for structure calculation. gmclore.org

The use of ¹³C and ¹⁵N labeling overcomes the challenges of spectral overlap and sensitivity loss that are often encountered in NMR studies of large proteins. gmclore.org For instance, in solid-state NMR, 2D ¹³C-¹³C correlation spectra of uniformly ¹⁵N, ¹³C-labeled L-Threonine can be obtained to probe internuclear distances and spatial proximities. researchgate.net The ability to selectively label specific amino acids, like threonine, or to use reverse labeling strategies, further simplifies spectra and aids in the unambiguous assignment of signals, even in large protein complexes. nih.govub.edu

Quantitative NMR for Isotopic Enrichment Analysis

Quantitative NMR (qNMR) provides a direct method for determining the level of isotopic enrichment in metabolites derived from labeled substrates. By comparing the signal intensities of the ¹³C- and ¹⁵N-labeled atoms to those of the naturally abundant isotopes, the percentage of incorporation can be accurately measured. researchgate.net

For example, in studies of antibiotic biosynthesis, feeding cultures with L-[¹³C₄,¹⁵N]Threonine and subsequently analyzing the purified products by ¹³C NMR can reveal the extent of incorporation of the labeled atoms into the final molecule. researchgate.net This information is critical for elucidating biosynthetic pathways and understanding the origin of different atoms within a complex natural product. The high level of enrichment achieved with labeled threonine allows for clear and quantifiable results. researchgate.net

Mass Spectrometry (MS) Applications in Stable Isotope Tracing

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. buchem.com It is a cornerstone of stable isotope tracing studies, enabling the precise quantification of labeled compounds and their metabolites within biological samples. nih.govphysiology.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolites

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds, including derivatized amino acids. physiology.orgnih.gov In the context of L-Threonine (13C4,15N) metabolism, GC-MS is used to separate and quantify labeled threonine and its metabolites, such as glycine (B1666218) and 2-ketobutyrate, from biological fluids like plasma. physiology.orgnih.gov

Prior to analysis, amino acids are typically derivatized to increase their volatility. physiology.org The subsequent mass spectrometric analysis allows for the determination of isotopic enrichment by monitoring specific ion fragments. A key advantage of GC-MS is its ability to simultaneously measure ¹³C and ¹⁵N enrichments in a single run, even at low levels of isotopic dilution. nih.gov This capability has been validated by comparison with gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS), demonstrating the accuracy of the GC-MS method. nih.gov

Table 1: GC-MS Parameters for Labeled Amino Acid Analysis

Parameter Value
Column Supelco Wax-10 fused silica (B1680970) capillary column (30 m x 0.25 mm x 0.25 µm)
Injector Temperature 250°C
Auxiliary Temperature 250°C
Oven Temperature Program Initial 85°C for 1.2 min, followed by a ramp
Ionization Mode Methane chemical ionization

This table summarizes typical GC-MS parameters used for the analysis of derivatized amino acids as reported in a study on threonine metabolism. physiology.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing a wide range of compounds in complex biological matrices such as plasma and cell extracts. nih.govlcms.cz It is particularly well-suited for the analysis of non-volatile and thermally labile molecules, including many metabolites of L-Threonine. lcms.cz

In tracer studies, LC-MS/MS is used to quantify the incorporation of ¹³C and ¹⁵N from L-Threonine into various metabolic pathways. nih.gov The high selectivity and sensitivity of multiple-reaction monitoring (MRM) on a triple quadrupole mass spectrometer allow for the accurate measurement of labeled analytes even in the presence of a complex biological background. lcms.czthermofisher.com For instance, high-resolution LC-MS/MS analysis can confirm the site-specific incorporation of labeled atoms into a metabolite, providing definitive evidence for a proposed biosynthetic pathway. nih.gov The development of methods using hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) chromatography coupled with MS has enabled the simultaneous analysis of a broad spectrum of nitrogen-related plant metabolites, including amino acids and their derivatives. oup.com

Table 2: Representative LC-MS/MS Transitions for Threonine

Compound Precursor Ion (m/z) Product Ion (m/z)
Threonine 290.1 171.0
Threonine-¹³C₄,¹⁵N 295.1 171.0

This table shows example MRM transitions for the analysis of derivatized threonine and its labeled counterpart by UPLC/MS/MS. lcms.cz

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis

High-resolution mass spectrometry (HRMS) provides the capability to resolve the isotopic fine structure of molecules, offering an unambiguous method for determining isotopic enrichment levels. nih.gov This technique is particularly valuable when dealing with complex labeling patterns or potential metabolic scrambling, where multiple isotopologues of a metabolite may be present. nih.gov

By achieving ultrahigh mass resolution, HRMS can distinguish between ions with very similar mass-to-charge ratios, allowing for the precise assignment of ¹³C and ¹⁵N labels. nih.gov This level of detail can uncover metabolic effects that might be missed by lower-resolution techniques or even NMR. nih.gov Tandem mass spectrometry (MS/MS) can be used in conjunction with HRMS to further confirm the location of the heavy isotopes within the peptide or metabolite structure. nih.gov

Chromatographic Separation Techniques for L-Threonine (13C4,15N) and Derivatives

The accurate quantification of L-Threonine (13C4,15N) and its metabolites in complex biological matrices necessitates high-resolution separation techniques. Chromatographic methods, particularly when coupled with mass spectrometry, are fundamental to achieving the required specificity and sensitivity. The choice of chromatographic strategy often depends on the sample matrix, the target analytes, and the research objective.

Liquid Chromatography (LC)

Liquid chromatography is a versatile technique for the analysis of amino acids, including isotopically labeled L-Threonine. Given the polar nature of amino acids, specialized LC modes are often employed to achieve adequate retention and separation.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a popular choice for the separation of polar compounds like amino acids. d-nb.info It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This allows for the retention of hydrophilic analytes that are poorly retained by traditional reversed-phase chromatography. d-nb.info Several studies have demonstrated the successful use of HILIC for the analysis of underivatized amino acids, including L-Threonine, in biological samples like plasma. d-nb.infonih.gov The separation is typically achieved on columns such as those with amide or polar-functionalized stationary phases. d-nb.info For instance, an Acquity BEH Amide column has been used to achieve excellent separation of 36 amino acids in a single 18-minute run. d-nb.info

Reversed-Phase Liquid Chromatography (RP-LC): While direct analysis of underivatized amino acids on RP-LC columns can be challenging due to their high polarity and resulting poor retention, derivatization can overcome this limitation. nih.gov However, methods for the analysis of underivatized amino acids by RP-LC have also been developed. These often require specific column chemistries and mobile phase compositions to achieve separation. For example, a Zorbax Eclipse Plus C18 column with a gradient of formic acid in water and acetonitrile (B52724) has been used for the quantification of non-derivatized amino acids. nih.gov

Mixed-Mode Chromatography: This approach combines multiple retention mechanisms, such as ion-exchange and reversed-phase, on a single stationary phase. A Thermo Scientific™ Acclaim™ Trinity™ mixed-mode column, for example, has been used for the separation of amino acids with a mobile phase consisting of ammonium (B1175870) formate (B1220265) and acetonitrile. thermofisher.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems, which use smaller particle size columns, offer higher resolution, and faster analysis times compared to traditional HPLC. lcms.czmz-at.de UPLC is frequently coupled with tandem mass spectrometry (MS/MS) for the sensitive and selective quantification of L-Threonine (13C4,15N) and other amino acids in various matrices. lcms.cz For example, an ACQUITY UPLC I-Class System with a CORTECS UPLC C18 column has been effectively used for this purpose. lcms.cz

Table 1: Examples of LC Methods for L-Threonine (13C4,15N) Analysis

Chromatographic Mode Column Mobile Phase A Mobile Phase B Gradient Total Run Time Reference
HILIC Acquity BEH Amide (2.1x100 mm, 1.7 µm) Not specified Not specified Not specified 18 min d-nb.info
HILIC Intrada Amino Acid (4.6 x 100 mm) 100 mM Ammonium Formate in Water Acetonitrile/Water/Formic Acid (95:5:0.3) Gradient 13 min nih.gov
RP-LC Zorbax Eclipse Plus C18 (2.1 × 150 mm, 1.8 µm) 0.1% Formic Acid in Water 0.1% Formic Acid in Acetonitrile 0-50% B in 3 min 6 min nih.gov
Mixed-Mode Acclaim™ Trinity™ Ammonium Formate in Water (pH 2.8) Ammonium Formate in Water/Acetonitrile (80/20 v/v) Gradient 18 min thermofisher.com
UPLC CORTECS UPLC C18 Not specified Not specified Gradient Not specified lcms.cz

| UPLC | ACQUITY UPLC HSS T3 (2.1 x 150 mm, 1.8 µm) | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Gradient | 7.5 min | mz-at.de |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with combustion and isotope-ratio mass spectrometry (GC-C-IRMS), is a powerful technique for the precise measurement of ¹³C and ¹⁵N isotopic enrichment in amino acids. ucdavis.edunih.govresearchgate.net

Derivatization: Amino acids are non-volatile and require derivatization to make them suitable for GC analysis. A common derivatization procedure involves converting them into N-acetyl methyl esters (NACME). ucdavis.edu This process typically follows acid hydrolysis to liberate the amino acids from proteins. ucdavis.edu Another approach involves the formation of trimethylsilyl (B98337) (TMS) derivatives. mdpi.com

Separation: The derivatized amino acids are then separated on a GC column. For NACME derivatives, a column such as an Agilent DB 35 has been used with a specific temperature program to achieve separation. ucdavis.edu The separated compounds are then combusted to CO₂ and N₂, and their isotopic ratios are measured by the IRMS. ucdavis.edu

Sample Preparation: Prior to derivatization, samples may require purification steps, such as strong cation-exchange chromatography, to remove interfering substances like carbohydrates and lipids. ucdavis.edu

Table 2: Example of a GC-C-IRMS Method for L-Threonine (13C4,15N) Analysis

Derivatization Column Temperature Program Detection Reference

Applications of L Threonine 13c4,15n in Metabolic Flux Analysis Mfa

Principles and Theoretical Frameworks of ¹³C- and ¹⁵N-Based MFA

Metabolic Flux Analysis (MFA) is a methodology used to quantify the rates of intracellular metabolic reactions. researchgate.net The core principle of MFA involves the use of stable isotope-labeled substrates, or tracers, to track the flow of atoms through metabolic pathways. nih.govnih.gov By introducing molecules labeled with stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into a biological system, researchers can follow the transformation of these labeled atoms into various downstream metabolites. creative-proteomics.com

The fundamental concept is that the distribution of these isotopic labels in the metabolites is directly influenced by the rates, or fluxes, of the metabolic reactions. researchgate.netnih.gov When a metabolite can be produced by multiple pathways, the isotopic pattern of that metabolite will be a weighted average of the labeling patterns of the substrates from each contributing pathway, with the weights being the relative fluxes of those pathways. nih.gov This allows scientists to determine the relative contributions of different converging metabolic routes. nih.gov

To perform MFA, a stoichiometric model of the cell's metabolic network is constructed. This model represents the chemical reactions and ensures that the total amount of each metabolite produced equals the amount consumed, a principle known as mass balance. creative-proteomics.com The analysis can be conducted under two main assumptions:

Isotopically Steady-State MFA (Stationary MFA): This is the most common approach and assumes that the system is in both a metabolic and isotopic steady state. nih.gov A metabolic steady state means that the concentrations of metabolites and the metabolic fluxes are constant over time. nih.gov An isotopic steady state is reached when the isotopic labeling pattern of the metabolites no longer changes. nih.govmdpi.com At this point, the labeling pattern of a metabolite is determined solely by the fluxes of the reactions that produce it. nih.gov

Isotopically Non-Stationary MFA (INST-MFA): This method is applied when the system has not reached an isotopic steady state. mdpi.comnih.gov It involves analyzing the changes in isotopic labeling over time, which requires a more complex model described by ordinary differential equations. nih.govscispace.com INST-MFA is particularly useful for studying organisms with slow metabolism or complex systems where achieving a steady state is difficult. mdpi.comnih.gov

The combination of both ¹³C and ¹⁵N tracers, as in L-Threonine (¹³C₄,¹⁵N), allows for the simultaneous tracking of both carbon and nitrogen fluxes within the metabolic network. nih.gov This dual-labeling approach provides a more comprehensive view of metabolism, particularly for pathways involving amino acids and nucleotides where both carbon and nitrogen are key components. nih.govresearchgate.net

Experimental Design for L-Threonine (¹³C₄,¹⁵N) Tracer Studies

A successful Metabolic Flux Analysis (MFA) experiment relies heavily on a well-thought-out experimental design, especially concerning the choice of isotopic tracer. nih.govvanderbilt.edu The primary goal is to select a tracer that will provide the most information about the specific metabolic fluxes of interest. sci-hub.se The use of L-Threonine (¹³C₄,¹⁵N) as a tracer offers the advantage of simultaneously tracking both carbon and nitrogen pathways.

The general workflow for a tracer study involves several key steps:

Tracer Selection: The choice of tracer is critical and depends on the metabolic network being studied. vanderbilt.edu For instance, ¹³C-glucose tracers are often used for analyzing upper metabolism like glycolysis, while ¹³C-glutamine tracers are better for lower metabolism, such as the TCA cycle. cortecnet.com A dual-labeled tracer like L-Threonine (¹³C₄,¹⁵N) is particularly useful for investigating the interplay between carbon and nitrogen metabolism. nih.gov

Tracer Administration: The labeled tracer is introduced to the biological system. This can be done by adding it to the culture medium for microorganisms or cell cultures, or through infusion, injection, or dietary incorporation in animal models. creative-proteomics.com

Cultivation and Sampling: The cells or organism are allowed to metabolize the tracer. For steady-state MFA, this continues until an isotopic steady state is reached, where the labeling pattern in metabolites becomes constant. mdpi.com Samples are then collected for analysis. creative-proteomics.com In non-stationary MFA, samples are collected at multiple time points before reaching the steady state. umd.edu

Parallel Labeling Experiments: In some cases, conducting multiple experiments in parallel with different tracers can provide more comprehensive data and improve the accuracy of the flux estimations. sci-hub.senih.gov

The design of the experiment must be tailored to the specific biological question and the system being investigated. vanderbilt.edu For example, the complexity of mammalian systems, with multiple carbon sources available in the culture media, presents a greater challenge for experimental design compared to microbial systems. vanderbilt.edu

Data Acquisition and Processing in Isotope Tracing Experiments

Following the administration of the L-Threonine (¹³C₄,¹⁵N) tracer and sample collection, the next critical phase is the acquisition and processing of data to determine the isotopic labeling patterns of metabolites. This process involves sophisticated analytical techniques and data correction steps.

The primary analytical methods used to measure isotopomer abundances are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Mass Spectrometry (MS): MS is a highly sensitive technique that separates ionized metabolites based on their mass-to-charge ratio. creative-proteomics.com In the context of isotope tracing, MS can determine the mass isotopomer distribution (MID) of a metabolite, which is the relative abundance of molecules with different numbers of heavy isotopes. sci-hub.se Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. shimadzu.comd-nb.info Tandem MS (MS/MS) provides even more detailed positional information about the labeled atoms within a metabolite, which can significantly improve the precision of flux estimations. plos.orgnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific positions of labeled atoms within a molecule. nih.govresearchgate.net Techniques like 2D [¹³C, ¹H] correlation NMR can non-invasively separate molecules and identify specific isotopic content. nih.gov While NMR is powerful for determining isotopomer abundances, it is generally less sensitive than MS. diabetesjournals.org

Once the raw analytical data is obtained, it must be processed to be useful for flux analysis. This typically involves:

Peak Identification and Quantification: Identifying the peaks corresponding to different isotopologues and quantifying their abundances. acs.org

Data Correction: The raw data is corrected for the natural abundance of stable isotopes that exist in the unlabeled biological material. researchgate.net

Mass Isotopomer Distribution (MID) Calculation: The corrected data is used to calculate the MID for each measured metabolite, which represents the fraction of each isotopologue. nih.gov

Specialized software is often used to automate and streamline these data processing steps. researchgate.net

Computational Modeling and Algorithms for Metabolic Flux Determination

After acquiring and processing the isotopic labeling data, the final step is to use this information to calculate the intracellular metabolic fluxes. This is achieved through computational modeling and the application of specialized algorithms. umd.edu

The process begins with the construction of a mathematical model that describes the metabolic network of interest. vanderbilt.edu This model includes the stoichiometry of the reactions and the atom transitions for the labeled isotopes. sci-hub.se The core of metabolic flux determination is to find the set of flux values that best explains the experimentally measured labeling patterns. plos.org This is essentially an optimization problem where the difference between the model-predicted labeling patterns and the experimental data is minimized. nih.gov

Several software packages have been developed to perform these complex calculations. One prominent example is INCA (Isotopomer Network Compartmental Analysis) , a MATLAB-based software that can perform both steady-state and isotopically non-stationary MFA. nih.govvueinnovations.comvanderbilt.eduvanderbilt.edu INCA automates the generation of the necessary balance equations and uses algorithms like the Levenberg-Marquardt method to find the optimal flux distribution by minimizing the sum of squared residuals between the simulated and measured data. nih.govscispace.com

Other computational tools and algorithms are also available, some of which leverage machine learning to improve the speed and accuracy of flux estimation. numberanalytics.combiorxiv.org These tools can perform statistical tests to assess the goodness-of-fit of the model and calculate confidence intervals for the estimated fluxes, providing a measure of their precision. vueinnovations.com

The general workflow of computational flux determination is as follows:

Model Input: The metabolic network model, experimental flux measurements (e.g., substrate uptake and product secretion rates), and the measured mass isotopomer distributions are provided to the software. scispace.com

Flux Estimation: The software iteratively adjusts the unknown intracellular flux values to minimize the difference between the model-predicted and experimentally measured labeling data. researchgate.net

Statistical Analysis: The quality of the fit is evaluated, and confidence intervals for the estimated fluxes are determined. oup.com

Application in Microbial Metabolism Research

Metabolic Flux Analysis (MFA) using isotopically labeled tracers is a cornerstone of research in microbial metabolism, enabling a deep understanding of how microorganisms function and adapt to different conditions. creative-proteomics.com The use of L-Threonine (¹³C₄,¹⁵N) as a tracer is particularly valuable for dissecting the intricate network of carbon and nitrogen metabolism in microbes.

In the context of metabolic engineering, MFA is used to identify bottlenecks in production pathways and to design strategies for improving the yield of desired products, such as biofuels and pharmaceuticals. umd.edu By quantifying the fluxes through various pathways, researchers can pinpoint reactions that need to be up- or down-regulated to channel metabolic resources towards the target compound. embopress.org

Studies in well-characterized organisms like Escherichia coli have utilized ¹³C-labeled substrates to elucidate the regulation of central carbon metabolism. For example, MFA has revealed how E. coli adjusts its metabolic fluxes when grown on different carbon sources like glucose versus acetate (B1210297). nih.gov When grown on glucose, an increase in the growth rate leads to a significant increase in the flux through the pentose (B10789219) phosphate (B84403) pathway to meet the demand for NADPH. nih.gov In contrast, when grown on acetate, the flux distribution remains relatively stable with increasing growth rates. nih.gov

The development of comprehensive metabolic models and advanced computational tools has made it possible to analyze large-scale networks, including central carbon metabolism, amino acid biosynthesis, and fatty acid metabolism. nih.gov The ability to use dual-labeled tracers like L-Threonine (¹³C₄,¹⁵N) further enhances the resolution of these analyses, providing simultaneous insights into both carbon and nitrogen utilization, which is crucial for understanding processes like amino acid and nucleotide biosynthesis. nih.gov

Application in Plant Metabolism Research

Metabolic Flux Analysis (MFA) with stable isotope tracers is a powerful tool for investigating the complex metabolic networks in plants. While specific studies detailing the use of L-Threonine (¹³C₄,¹⁵N) in plant MFA are not prevalent in the provided search results, the principles and methodologies are directly applicable. The use of ¹³C and ¹⁵N labeled precursors is a known technique in plant metabolic studies. researchgate.net

In vivo Nuclear Magnetic Resonance (NMR) can be used within the framework of MFA to visualize the active metabolic network in plants and measure metabolic fluxes. researchgate.net This is particularly useful for understanding resource allocation and the integration and regulation of plant metabolism. researchgate.net

Isotopically non-stationary MFA (INST-MFA) is especially relevant for photosynthetic organisms. nih.govscispace.com This approach analyzes the incorporation of labeled substrates like ¹³CO₂ over time, before the system reaches an isotopic steady state, which allows for the differentiation of fluxes through various pathways with high resolution. mdpi.com

The goal of such research is often to understand and potentially manipulate how plants allocate resources to growth, defense, and the production of valuable compounds.

Application in Animal Model Research (Excluding Clinical Human Trials)

Metabolic Flux Analysis (MFA) using stable isotope tracers is an invaluable tool for studying metabolism in whole animal models, providing insights that are not achievable with in vitro studies alone. nih.govnih.gov The use of tracers like L-Threonine (¹³C₄,¹⁵N) allows for the investigation of dynamic metabolic changes in the context of a complete physiological system. nih.gov

In vivo flux analysis is technically more challenging than in vitro studies but offers a much more detailed and physiologically relevant view of organ and systemic metabolism. nih.govnih.gov This approach has been applied to various areas of biomedical research, including diet and nutrition, cancer, and ischemia/reperfusion injury. nih.govnih.gov

The experimental process in animal models typically involves the administration of the stable isotope tracer, such as through infusion or incorporation into the diet. creative-proteomics.com After a certain period, tissue biopsies or blood samples are collected to measure the isotopic enrichment in various metabolites. creative-proteomics.comnih.gov

Analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to quantify the labeled isotopes in the collected samples. nih.govnih.gov The resulting data on isotopic enrichment provides a picture of the activity of different metabolic pathways within the animal. creative-proteomics.com

Computational models are then used to translate these isotopic labeling patterns into quantitative metabolic fluxes. nih.gov This has been successfully applied, for example, to quantify fluxes in the tricarboxylic acid (TCA) cycle in the hearts of anesthetized pigs. nih.gov Such studies have demonstrated the ability to detect spatial heterogeneity in metabolic fluxes within an organ and to measure changes in metabolic rates under different physiological conditions, such as cardiac stress. nih.gov

Elucidation of Biosynthetic and Degradative Pathways Involving L Threonine 13c4,15n

Tracing L-Threonine (¹³C₄,¹⁵N) in Amino Acid Biosynthesis

L-Threonine is an essential amino acid synthesized from L-aspartate via a multi-step enzymatic pathway belonging to the aspartate family. researchgate.netcreative-proteomics.com The use of L-Threonine (¹³C₄,¹⁵N) allows researchers to trace the flow of carbon and nitrogen atoms, providing a detailed map of metabolic flux. When introduced into a biological system, the labeled threonine can be monitored using techniques like mass spectrometry and NMR spectroscopy, revealing its incorporation into other molecules and the activity of competing biosynthetic routes. isotope.com

The biosynthesis of L-threonine is intricately connected with the synthesis of other amino acids such as L-lysine, L-methionine, L-isoleucine, and glycine (B1666218), which branch off from the same initial pathway. researchgate.netresearchgate.net By tracing the labeled atoms from L-Threonine (¹³C₄,¹⁵N), researchers can quantify the distribution of these atoms among the interconnected pathways, offering insights into the regulation of amino acid production in various organisms. For example, studies in microorganisms like Escherichia coli and Corynebacterium glutamicum have utilized isotopic labeling to understand and engineer these pathways for enhanced L-threonine production. researchgate.netfrontiersin.org

Table 1: Key Enzymes in L-Threonine Biosynthesis from L-Aspartate

EnzymeReaction Catalyzed
Aspartate kinasePhosphorylation of L-aspartate. researchgate.net
Aspartyl semialdehyde dehydrogenaseConversion to aspartate semialdehyde. creative-proteomics.com
Homoserine dehydrogenaseReduction to homoserine. researchgate.netresearchgate.net
Homoserine kinasePhosphorylation of homoserine. researchgate.netresearchgate.net
Threonine synthaseFinal conversion to L-threonine. creative-proteomics.com

Investigating Threonine Catabolism and Oxidation Pathways

The degradation of L-threonine proceeds through several major pathways, and L-Threonine (¹³C₄,¹⁵N) is instrumental in studying the dynamics of these catabolic routes. The primary pathways for threonine breakdown include:

Conversion to 2-oxobutyrate: Catalyzed by L-threonine dehydratase, this pathway deaminates threonine. nih.gov

Cleavage to glycine and acetaldehyde: This reaction is carried out by threonine aldolase (B8822740). wikipedia.orgresearchgate.net

Oxidation via threonine dehydrogenase: This pathway converts L-threonine to 2-amino-3-ketobutyrate, which is then either converted to acetyl-CoA and glycine or spontaneously decarboxylated. researchgate.netresearchgate.net

Stable isotope tracing with L-Threonine (¹³C₄,¹⁵N) enables the quantification of the flux through each of these degradative pathways. For instance, in studies on the parasite Trypanosoma brucei, which heavily relies on threonine as a carbon source, [¹⁵N]-threonine was used to trace its catabolism. The results demonstrated that threonine is a primary precursor for acetate (B1210297) production, which is then used for lipid biosynthesis. nih.gov Such studies highlight how labeled threonine can uncover the metabolic adaptations of different organisms. The rate of oxidation can be determined by measuring the conversion of a ¹³C-labeled amino acid into carbon-13 dioxide. eurisotop.com

Role of L-Threonine (¹³C₄,¹⁵N) in Secondary Metabolite Biosynthesis

L-Threonine serves as a building block for a variety of secondary metabolites, including antibiotics and other bioactive compounds. The use of L-Threonine (¹³C₄,¹⁵N) allows for the definitive identification of its contribution to the carbon and nitrogen backbone of these complex molecules.

Enzymatic Transaldolase Reactions Involving L-Threonine (¹³C₄,¹⁵N)

L-threonine transaldolases (L-TTAs) are a class of enzymes that catalyze the transfer of the hydroxyethyl (B10761427) group from L-threonine to an acceptor molecule, a key step in the biosynthesis of many β-hydroxy amino acids. nih.govwisc.edu These enzymes are crucial in the production of various natural products.

A key example is the biosynthesis of the antibiotic obafluorin (B1677078). In vivo feeding experiments using [U-¹³C₄,¹⁵N]L-threonine demonstrated the specific and efficient incorporation of a ¹³C₂,¹⁵N₁ unit into the obafluorin structure. nih.gov This confirmed that L-threonine is the direct precursor for the L-threo-β-hydroxy-α-amino acid moiety of the antibiotic. Further in vitro experiments using the L-TTA enzyme ObaG with [U-¹³C₄,¹⁵N]L-threonine as the substrate confirmed the regiospecific transfer of the labeled atoms. nih.gov

Identification of Novel Precursors and Intermediates

Isotope tracing with L-Threonine (¹³C₄,¹⁵N) is a powerful strategy for identifying previously unknown precursors and metabolic intermediates in biosynthetic pathways. By tracking the labeled atoms through the metabolic network, researchers can identify novel compounds that incorporate the ¹³C and ¹⁵N from threonine.

In the study of Trypanosoma brucei metabolism, mass spectrometry analysis of intracellular metabolites after feeding the parasites with [¹⁵N]-threonine helped to map the flow of nitrogen from threonine into other metabolic pools. nih.gov This approach is broadly applicable to discovering new metabolic connections and identifying the origins of by-products in cell cultures, which is critical for optimizing biomanufacturing processes. pnas.orgresearchgate.net

Table 2: Research Findings from L-Threonine (¹³C₄,¹⁵N) Tracing Studies

Organism/SystemResearch FocusKey Finding with Labeled Threonine
Pseudomonas sp.Obafluorin BiosynthesisConfirmed the direct incorporation of a ¹³C₂,¹⁵N₁ unit from L-threonine into the antibiotic structure via an L-TTA enzyme. nih.gov
Trypanosoma bruceiThreonine CatabolismShowed that threonine is the primary carbon source for acetate, which is essential for lipid biosynthesis. nih.gov
Mammalian Cell CultureBy-product IdentificationIsotope tracing helps identify the nutrient sources and metabolic activities that lead to the generation of metabolic by-products. pnas.orgresearchgate.net

L-Threonine (¹³C₄,¹⁵N) in Protein Synthesis and Turnover Studies

The dynamic processes of protein synthesis and degradation, collectively known as protein turnover, can be quantified using stable isotope-labeled amino acids. L-Threonine (¹³C₄,¹⁵N) is used as a tracer to measure the rate at which it is incorporated into new proteins (protein synthesis) and its rate of appearance from the breakdown of existing proteins. eurisotop.comnih.gov

These studies often involve administering the labeled amino acid and then measuring its enrichment in tissue proteins and plasma over time. The fractional synthesis rate (FSR) and fractional breakdown rate (FBR) of specific proteins can be calculated, providing critical information on protein dynamics in various physiological and pathological states. nih.govnih.gov For example, stable isotope tracers have been used to show that while protein synthesis rates in the brain are maintained, they are reduced in skeletal muscle during dietary sulfur amino acid restriction. frontiersin.org This methodology is crucial for understanding the metabolic responses to nutritional changes, disease, and aging. eurisotop.comnih.gov

L Threonine 13c4,15n in Structural Biology and Proteomics Research

Protein Isotopic Labeling Strategies with L-Threonine (13C4,15N)

The incorporation of stable isotopes into proteins is a cornerstone of modern structural biology and proteomics. L-Threonine (13C4,15N) is a specialized isotopic variant of the essential amino acid L-Threonine, where all four carbon atoms are replaced with the heavy isotope ¹³C and the nitrogen atom is replaced with ¹⁵N sigmaaldrich.comsigmaaldrich.com. This dual labeling provides distinct mass shifts and nuclear magnetic properties that are leveraged in advanced analytical techniques. The strategies for introducing L-Threonine (13C4,15N) into a protein's primary sequence can be broadly categorized into uniform and site-specific labeling methods.

Uniform Isotopic Labeling in Recombinant Protein Expression Systems

Uniform isotopic labeling is a technique designed to enrich a recombinant protein completely with stable isotopes. In this approach, every instance of a specific amino acid residue within the protein sequence is replaced with its isotopically labeled counterpart. For L-Threonine (13C4,15N), this means that all threonine residues in the synthesized protein will be the "heavy" version.

This is most commonly achieved in recombinant protein expression systems, such as Escherichia coli, methylotrophic yeast like Pichia pastoris, or mammalian cell cultures (e.g., CHO cells) researchgate.netnih.govdocumentsdelivered.com. The core principle involves growing the expression host in a defined minimal medium where the natural abundance ("light") L-Threonine has been completely replaced with L-Threonine (13C4,15N) researchgate.netnih.gov. The expression system, requiring threonine for protein synthesis, utilizes the supplied labeled version, leading to comprehensive incorporation into the target protein upon induction. Protocols for uniform labeling are well-established and can achieve isotope enrichment levels exceeding 99% researchgate.net.

The primary advantage of this method is the global introduction of NMR-active nuclei (¹³C and ¹⁵N) and a significant mass shift, which are essential for various downstream applications in NMR spectroscopy and mass spectrometry nih.gov.

Table 1: Comparison of Media for Uniform Labeling

Component Standard Minimal Medium Uniform Labeling Medium (Threonine) Purpose
Carbon Source Natural abundance Glucose ¹³C-Glucose (optional, for full ¹³C labeling) Primary energy and carbon source for growth.
Nitrogen Source ¹⁴NH₄Cl ¹⁵NH₄Cl Sole source of nitrogen for amino acid and nucleotide synthesis.
Amino Acids Full complement of natural abundance amino acids (or synthesized by host) All natural abundance amino acids except Threonine Building blocks for protein synthesis.
Labeled Amino Acid None L-Threonine (13C4,15N) The specific heavy isotope-labeled amino acid to be incorporated.
Salts & Buffers Standard concentrations Standard concentrations Maintain pH and provide essential minerals.
Water H₂O H₂O or D₂O (for deuteration) Solvent.

Site-Specific Labeling for Targeted Structural Probes

In contrast to uniform labeling, site-specific labeling introduces an isotope-labeled amino acid at only one or a few specific locations within the protein. This approach is invaluable for creating targeted probes to study the structure and function of particular regions, such as an enzyme's active site, a protein-protein interaction interface, or a specific domain, without the spectral complexity of a uniformly labeled protein nih.gov.

Several advanced methods can achieve site-specific incorporation of L-Threonine (13C4,15N):

Cell-Free Protein Synthesis: This in vitro method offers precise control over the components of the protein synthesis machinery. By adding a mixture containing all 19 unlabeled amino acids and supplementing it with L-Threonine (13C4,15N), one can ensure that the label is incorporated exclusively at threonine positions nih.gov. This system is highly effective and avoids the issue of isotope scrambling (metabolic conversion of the labeled amino acid into another), which can sometimes occur in in vivo systems nih.gov.

Auxotrophic Strains: Using a host organism (e.g., E. coli) that is auxotrophic for threonine (i.e., it cannot synthesize its own threonine) allows for controlled incorporation. The strain is grown on a medium containing a limited amount of natural abundance threonine and, upon induction of protein expression, fed with L-Threonine (13C4,15N).

Enzymatic Ligation: Methods like sortase-mediated ligation can be used to attach a synthetically created peptide containing L-Threonine (13C4,15N) to a specific point on the target protein. The enzyme Sortase A, for instance, recognizes a specific peptide motif (LPXTG) and can cleave and ligate a payload, such as a labeled peptide, at that site nih.gov. This allows for precise labeling of a protein's C-terminus or an internal loop nih.gov.

Table 2: Methodologies for Site-Specific Labeling with L-Threonine (13C4,15N)

Method Principle Key Advantage Typical Use Case
Cell-Free Synthesis In vitro translation using a custom mix of amino acids. High efficiency, no isotope scrambling, precise control. Labeling specific amino acid types to probe active sites or interaction surfaces. nih.gov
Auxotrophic Strains Use of a host unable to synthesize threonine, allowing controlled feeding of the labeled version. In vivo labeling, scalable production. Selective labeling of threonine residues in a cellular context.
Sortase-Mediated Ligation Enzymatic attachment of a synthetic peptide containing the labeled threonine to a target protein. Post-translational modification, high specificity of location (e.g., C-terminus). Attaching a labeled probe to a specific, pre-engineered site on the protein surface. nih.gov

Applications in Protein NMR Spectroscopy for Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and characterizing the internal motions of proteins in solution. However, for proteins larger than ~10 kDa, NMR spectra based on protons (¹H) alone become severely congested due to signal overlap nih.gov. The incorporation of stable isotopes like ¹³C and ¹⁵N is fundamental to overcoming this limitation nih.gov.

The use of L-Threonine (13C4,15N) contributes directly to the success of modern biomolecular NMR by enabling a suite of multi-dimensional heteronuclear experiments nih.govisotope.com. These experiments create correlations between different nuclei (e.g., ¹H, ¹⁵N, and ¹³C), spreading the signals across multiple dimensions and dramatically improving spectral resolution nih.govutoronto.ca.

When a protein is uniformly labeled with L-Threonine (13C4,15N) alongside other ¹⁵N and ¹³C sources, every threonine residue becomes a rich source of structural information. The labeled nuclei allow for the transfer of magnetization through covalent bonds, which is the basis for experiments that trace the protein backbone and connect it to the side chains, a critical step in assigning chemical shifts and determining the 3D structure.

Furthermore, threonine residues are often located on the surface of proteins and can be involved in important biological functions like phosphorylation and hydrogen bonding plos.org. Labeling these specific residues provides detailed insights into:

Structural Determination: The ¹³C and ¹⁵N labels in threonine provide crucial restraints for calculating the protein's atomic structure.

Protein Dynamics: By measuring the relaxation rates of the ¹⁵N and ¹³C nuclei, researchers can study the motion of the protein backbone and side chains across a wide range of timescales. This is vital for understanding protein function, conformational changes, and binding events utoronto.ca.

Probing Interaction Sites: When L-Threonine (13C4,15N) is incorporated site-specifically, it can act as a reporter. Changes in the NMR signal of the labeled threonine upon the addition of a binding partner (e.g., another protein, DNA, or a small molecule) can precisely map the interaction interface.

Table 3: Key NMR Experiments Enabled by L-Threonine (13C4,15N) Labeling

Experiment Type Information Gained Role of ¹³C and ¹⁵N Labels
2D ¹H-¹⁵N HSQC A "fingerprint" of the protein, with one peak per amino acid residue (except proline). Provides the essential ¹⁵N chemical shift for each threonine amide group.
3D Triple Resonance (e.g., HNCO, HNCACB) Sequential assignment of backbone atoms. Enables magnetization transfer from ¹H to ¹⁵N to neighboring ¹³C atoms in the backbone, linking adjacent residues.
3D HCCH-TOCSY Correlation of all aliphatic protons and carbons within a threonine side chain. The ¹³C atoms in the threonine side chain provide the pathway for correlating all attached protons.
Relaxation Experiments (T₁, T₂, NOE) Characterization of protein dynamics on picosecond to millisecond timescales. The heavy ¹⁵N and ¹³C nuclei serve as the probes whose relaxation properties are measured to quantify motion.

Quantitative Proteomics Using L-Threonine (13C4,15N)-Based Approaches (e.g., SILAC)

Quantitative proteomics aims to measure the relative or absolute abundance of thousands of proteins in a biological sample. One of the most accurate and robust methods for this is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) nih.govnih.govthermofisher.com. SILAC is a metabolic labeling strategy that incorporates "heavy" isotope-labeled amino acids into the entire proteome of living cells researchgate.net.

While SILAC experiments most commonly use labeled lysine (B10760008) and arginine, the methodology can be adapted for any essential amino acid, including threonine. In a SILAC experiment using L-Threonine (13C4,15N), two populations of cells are cultured in otherwise identical media, with one exception: one medium contains normal ("light") L-Threonine, while the other contains "heavy" L-Threonine (13C4,15N) researchgate.net. After several cell divisions, the "heavy" cell population will have incorporated the labeled threonine into all of its newly synthesized proteins nih.gov.

The typical SILAC workflow proceeds as follows:

Labeling: Two cell populations are grown in "light" and "heavy" media, respectively, to achieve full incorporation of the labeled amino acid.

Mixing: The cell populations are mixed together in a 1:1 ratio at an early stage, often immediately after lysis. This crucial step minimizes quantitative errors from sample handling, as both the "light" and "heavy" proteomes are processed identically from this point forward nih.gov.

Processing: The combined protein mixture is digested into smaller peptides, typically using an enzyme like trypsin.

Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In the mass spectrometer, a peptide containing a light threonine will appear at a certain mass-to-charge ratio (m/z). Its identical counterpart from the "heavy" population, containing L-Threonine (13C4,15N), will appear at a slightly higher m/z due to the mass of the incorporated isotopes. The mass spectrometer detects both peptide peaks simultaneously, and the ratio of their intensities provides a precise and accurate measurement of the relative abundance of that protein between the two cell populations researchgate.netopenaccesspub.org. This approach is widely used to study changes in protein expression in response to drug treatment, disease states, or different growth conditions nih.gov.

Table 4: SILAC Workflow Using L-Threonine (13C4,15N)

Step Action Rationale
1. Adaptation & Labeling Grow one cell culture in medium with standard L-Threonine ("Light"). Grow a second culture in medium with L-Threonine (13C4,15N) ("Heavy"). To metabolically incorporate the respective amino acid isotope into the entire proteome of each cell population. researchgate.net
2. Experimental Treatment Apply a stimulus (e.g., a drug) to one of the cell populations. To induce changes in protein expression that are to be measured.
3. Mixing Harvest cells and combine the "Light" and "Heavy" lysates in a 1:1 ratio. To create an internal standard for every protein, minimizing downstream quantitative variability. nih.gov
4. Digestion Digest the combined protein sample with trypsin to generate peptides. To prepare the sample for mass spectrometry analysis.
5. LC-MS/MS Analysis Separate peptides by liquid chromatography and analyze by mass spectrometry. To identify peptides and quantify the intensity ratio of "Light" vs. "Heavy" peptide pairs.
6. Data Analysis Calculate Heavy/Light ratios for thousands of peptides to determine relative protein abundance. To identify proteins that are up- or down-regulated in response to the experimental treatment.

Mechanistic Enzymology and Reaction Kinetics with L Threonine 13c4,15n

Probing Enzyme Reaction Mechanisms Using Labeled Threonine

Isotopically labeled L-threonine, including L-Threonine (¹³C₄,¹⁵N), is instrumental in deciphering the reaction mechanisms of various enzymes that utilize it as a substrate. By tracking the positions of the ¹³C and ¹⁵N atoms through the course of a reaction, scientists can infer the bond-breaking and bond-forming events that constitute the catalytic cycle.

One of the primary applications of labeled threonine is in the study of enzymes dependent on pyridoxal-5'-phosphate (PLP), a versatile cofactor involved in a wide array of amino acid transformations. epfl.ch Enzymes such as threonine aldolase (B8822740) and threonine ammonia-lyase are prime examples where labeled substrates have shed light on their catalytic strategies. wikipedia.orgwikipedia.org

For instance, in the reaction catalyzed by threonine aldolase , which cleaves L-threonine into glycine (B1666218) and acetaldehyde, the use of ¹³C and ¹⁵N labeled threonine can help to unequivocally identify the origin of the atoms in the products. semanticscholar.orgfrontiersin.org This confirms the C-C bond cleavage between the α- and β-carbons of threonine. The general mechanism involves the formation of a Schiff base between the amino group of threonine and the PLP cofactor. frontiersin.org Subsequent steps, which can be traced with isotopic labeling, involve proton abstraction and bond cleavage, ultimately leading to the release of the products. frontiersin.org

Similarly, for threonine ammonia-lyase , which catalyzes the conversion of L-threonine to α-ketobutyrate and ammonia, isotopic labeling is crucial for understanding the elimination reaction. epfl.ch The mechanism proceeds through a series of steps including the formation of a Schiff base intermediate, followed by dehydration and deamination. wikiwand.com Labeled threonine allows for the precise tracking of the atoms, confirming the elimination of water and the subsequent release of ammonia. wikipedia.orgebi.ac.uk

The use of L-Threonine (¹³C₄,¹⁵N) is particularly advantageous in complex biological systems where multiple metabolic pathways may be active. The distinct mass of the labeled compound allows for its unambiguous detection and quantification using techniques like mass spectrometry, enabling researchers to follow its conversion through specific enzymatic steps even in the presence of a large background of unlabeled molecules. nih.gov

Kinetic Isotope Effects (KIE) with 13C and 15N Labeled Substrates

The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of the KIE provides valuable information about the rate-determining step of an enzymatic reaction and the nature of the transition state. When ¹³C or ¹⁵N is incorporated into L-threonine, the increased mass can slow down reactions where the breaking of a bond to that atom is a rate-limiting step.

The general principle behind KIE is that bonds to heavier isotopes have lower zero-point vibrational energies, and therefore require more energy to be broken. The magnitude of the KIE is expressed as the ratio of the reaction rate with the light isotope (k_light) to the rate with the heavy isotope (k_heavy).

Isotope SubstitutionBond Being CleavedExpected KIE (k_light / k_heavy)Implication
¹²C → ¹³CC-H or C-C> 1 (typically 1.02-1.05 for C-C)C-H or C-C bond cleavage is part of the rate-determining step.
¹⁴N → ¹⁵NC-N> 1C-N bond cleavage is part of the rate-determining step.

This table provides a simplified overview of expected Kinetic Isotope Effects.

While specific KIE studies on L-Threonine (¹³C₄,¹⁵N) are not extensively detailed in the provided search results, the principles can be applied to threonine-utilizing enzymes. For example, in the threonine aldolase reaction, a significant ¹³C KIE at the α-carbon would suggest that the Cα-Cβ bond cleavage is a rate-limiting step. frontiersin.org Similarly, in the threonine ammonia-lyase reaction, a ¹⁵N KIE would indicate that the cleavage of the C-N bond during deamination is kinetically significant. wikipedia.org

Characterization of Threonine-Utilizing Enzymes and Their Active Sites

Isotopically labeled substrates like L-Threonine (¹³C₄,¹⁵N) are invaluable for characterizing the active sites of enzymes that bind and process threonine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, when used in conjunction with labeled substrates, can provide detailed structural and dynamic information about the enzyme-substrate complex.

NMR Spectroscopy: The incorporation of ¹³C and ¹⁵N into L-threonine allows for the use of multidimensional NMR techniques to probe the environment of the substrate when bound to the enzyme. isotope.com The chemical shifts of the labeled atoms are sensitive to their local electronic environment, providing insights into the specific interactions between the substrate and amino acid residues in the active site. This can help to identify key catalytic residues and understand how the enzyme orients the substrate for catalysis.

X-ray Crystallography: While crystallography provides a static picture of the enzyme structure, soaking crystals with a labeled substrate or a substrate analog can allow for the determination of the three-dimensional structure of the enzyme-substrate complex. The distinct electron density of the labeled atoms can aid in the precise positioning of the substrate within the active site, revealing the network of hydrogen bonds and other interactions that are crucial for substrate recognition and catalysis. acs.org

Studies on enzymes like L-threonine dehydrogenase , which catalyzes the oxidation of L-threonine to 2-amino-3-oxobutanoate, have benefited from structural and functional analyses that define the roles of active site residues. acs.orgresearchgate.net By identifying residues within a certain distance of the bound substrate, researchers can perform site-directed mutagenesis to probe their importance in substrate binding and catalysis. acs.org Using labeled threonine in kinetic assays with these mutant enzymes can further elucidate the specific function of each active site residue.

The characterization of the active sites of threonine-utilizing enzymes is crucial for understanding their substrate specificity and for the rational design of inhibitors or the engineering of novel enzymatic activities. The use of L-Threonine (¹³C₄,¹⁵N) provides a level of detail that is often unattainable with unlabeled substrates, making it an essential tool in the field of mechanistic enzymology.

Methodological Considerations and Challenges in L Threonine 13c4,15n Research

Minimizing Isotopic Scrambling and Dilution Effects

Isotopic scrambling, the redistribution of isotopes to positions other than their original labeled location, and isotopic dilution, the decrease in the enrichment of a labeled compound by the endogenous unlabeled pool, are significant challenges in stable isotope tracing studies.

Isotopic Scrambling:

In the context of L-Threonine, its metabolism is interconnected with several other amino acids, including glycine (B1666218), serine, cysteine, and isoleucine. whiterose.ac.uk This metabolic interconnectedness creates pathways for the labeled carbon and nitrogen atoms from L-Threonine (13C4,15N) to be transferred to other molecules, leading to isotopic scrambling. For instance, the catabolism of threonine can lead to the formation of glycine and acetyl-CoA, which can then enter central carbon metabolism, distributing the 13C label to a wide range of metabolites. Similarly, the 15N label can be transferred to other amino acids through transamination reactions.

To mitigate scrambling, researchers can employ several strategies:

Addition of Unlabeled Precursors: Supplementing the experimental media with unlabeled precursors of potentially scrambled amino acids can help to dilute the labeled pool and reduce the incorporation of scrambled isotopes. For example, the addition of the isoleucine precursor 2-ketobutyrate and glycine has been shown to overcome scrambling effects when labeling with threonine. whiterose.ac.uk

Cell-Free Synthesis Systems: In vitro protein synthesis systems offer a controlled environment where the availability of amino acids can be precisely managed, thereby minimizing the metabolic pathways that lead to scrambling. nih.gov

Isotopic Dilution:

Isotopic dilution occurs when the administered L-Threonine (13C4,15N) mixes with the pre-existing unlabeled pool of L-Threonine within the biological system. This dilution effect must be accounted for to accurately calculate metabolic fluxes. Isotope dilution mass spectrometry is a common technique used to provide internal standards for quantitative analysis in liquid chromatography-mass spectrometry (LC-MS) based metabolomics. acs.org

Design of Optimal Tracing Experiments

The design of a tracing experiment is critical for obtaining meaningful and interpretable data. Key considerations include the choice of tracer, the duration of labeling, and the analytical methods used for detection.

The selection of L-Threonine (13C4,15N) as a tracer is advantageous due to the presence of both carbon and nitrogen labels, allowing for the simultaneous tracking of both the carbon skeleton and the amino group of the molecule. This is particularly useful for studying amino acid metabolism and its contribution to both protein synthesis and catabolic pathways.

The duration of the labeling experiment can be either short-term (pulse) or long-term (chase) to investigate different aspects of metabolism. Pulse-chase experiments can provide insights into the dynamic turnover of metabolites, while steady-state labeling is often used for metabolic flux analysis. frontiersin.org

Table 1: Key Considerations in Designing L-Threonine (13C4,15N) Tracing Experiments

Consideration Description
Tracer Selection L-Threonine (13C4,15N) allows for simultaneous tracking of carbon and nitrogen metabolism.
Labeling Strategy Pulse-chase experiments for dynamic studies or steady-state labeling for flux analysis. frontiersin.org
Analytical Platform High-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to distinguish isotopologues. irisotope.com

| Experimental System | In vivo, in vitro, or cell-free systems, each with specific advantages and limitations regarding biological complexity and control. nih.govnih.gov |

Integration of Stable Isotope Data with Other Omics Technologies

To gain a comprehensive understanding of cellular metabolism, it is often necessary to integrate stable isotope tracing data with other "omics" technologies, such as genomics, transcriptomics, and proteomics. nih.gov This multi-omics approach provides a more complete picture of how genetic and regulatory changes influence metabolic fluxes.

For example, by combining 13C-metabolic flux analysis with transcriptomics, researchers can correlate changes in gene expression with alterations in metabolic pathway activity. ethz.ch Similarly, integrating proteomics data can reveal how changes in enzyme levels affect the flow of metabolites through a pathway.

The integration of fluxomics with other functional genomics studies can provide systems-level insights into the regulatory mechanisms underlying gene functions. nih.gov

Bioinformatic Tools and Databases for Labeled Metabolite Analysis

The analysis of data from stable isotope tracing experiments is complex and requires specialized bioinformatic tools and databases. These tools are essential for processing raw analytical data, correcting for natural isotope abundance, identifying labeled metabolites, and performing metabolic flux analysis.

Several open-source and commercial software packages are available for the analysis of labeled metabolomics data.

Table 2: Selected Bioinformatic Tools and Databases for Labeled Metabolite Analysis

Tool/Database Function Reference
MetaboAnalyst A comprehensive web-based platform for metabolomics data analysis, including statistical analysis and pathway analysis. metaboanalyst.ca Pang et al. 2021 oup.com
El-MAVEN An open-source software for processing LC-MS and GC-MS data, including relative flux analysis. nih.gov Shubhra Agrawal, Cambridge, USA nih.gov
DIMet An open-source tool for differential analysis of targeted isotope-labeled metabolomics data. oup.com
IsoCor A software for correcting isotopic labeling data for natural isotope abundance. escholarship.org Millard et al. 2019 escholarship.org
Human Metabolome Database (HMDB) A comprehensive database of metabolites found in the human body, used for metabolite identification. nih.gov

| Kyoto Encyclopedia of Genes and Genomes (KEGG) | A database resource for understanding high-level functions and utilities of the biological system. creative-proteomics.com | |

These tools enable researchers to move from large, complex datasets to meaningful biological insights about the metabolic fate of L-Threonine (13C4,15N) and its role in cellular metabolism.

Future Directions and Emerging Research Avenues for L Threonine 13c4,15n

Development of Novel L-Threonine (13C4,15N) Analogs for Specialized Research

The development of novel, isotopically labeled analogs of L-Threonine is a key future direction that promises to unlock more specific insights into metabolic pathways and enzyme mechanisms. While L-Threonine (13C4,15N) is invaluable for tracing the core threonine molecule, specialized analogs can be designed to probe particular enzymatic reactions or metabolic fates.

Research has already demonstrated the utility of unlabeled threonine analogs, such as L-allo-threonine, which was shown to suppress the production of trichothecene (B1219388) mycotoxins in the fungus Fusarium graminearum. nih.gov This analog helped demonstrate that altering primary metabolic processes can regulate toxin biosynthesis. nih.gov Building on this, the synthesis of isotopically labeled versions of such analogs would allow researchers to:

Trace Competitive Inhibition: Track how analogs compete with natural L-Threonine for active sites on enzymes.

Map Alternative Pathways: Determine if analogs are shunted into different metabolic pathways compared to the natural amino acid.

Elucidate Regulatory Mechanisms: Investigate how analogs influence gene expression, as seen with L-Threonine's suppression of the Tri6 master regulator gene in Fusarium. nih.gov

Future research will focus on designing and synthesizing a variety of labeled threonine analogs with modified functional groups to serve as highly specific probes for targeted biological questions.

Advanced Spectroscopic Techniques for Enhanced Detection and Resolution

The utility of L-Threonine (13C4,15N) is intrinsically linked to the sophistication of the analytical techniques used for its detection. Advances in spectroscopy are enabling researchers to track the tracer with unprecedented sensitivity and resolution.

Infrared (IR) Difference Spectroscopy: This technique is particularly sensitive to changes in the molecular vibrations of proteins. sci-hub.se By incorporating L-Threonine (13C4,15N) into a protein, researchers can assign specific vibrational bands to that residue. For example, in one study, the use of [13C4,15N]Thr was crucial in resolving a specific amide I vibration band, allowing for the detailed study of protein conformational changes. sci-hub.se This approach provides insight into the local environment and hydrogen-bonding network around the labeled residue during protein function. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for studying protein structure and dynamics. The incorporation of 13C and 15N labels, as in L-Threonine (13C4,15N), is essential for modern multidimensional NMR experiments that can be used to determine the structures of large proteins and nucleic acids. chemie-brunschwig.chisotope.com These labeled compounds are fundamental for NMR-based research probing the structure, dynamics, and binding of biological macromolecules. isotope.com

Mass Spectrometry (MS): High-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) is a primary tool for metabolomics. L-Threonine (13C4,15N) serves as an ideal internal standard for the accurate quantification of unlabeled threonine in complex biological samples like plasma. sci-hub.se Furthermore, its use as a tracer allows for the precise tracking of carbon and nitrogen atoms. In a study on obafluorin (B1677078) biosynthesis, researchers used [U-13C4,15N1]L-threonine to demonstrate the regiospecific transfer of three heavy isotope atoms into the final product, confirming the reaction mechanism. nih.gov

Future developments will likely involve integrating these techniques and improving their sensitivity to allow for analysis at the single-cell level, providing a more granular view of metabolic processes.

Predictive Modeling of Metabolic Networks with Labeled Tracers

A significant frontier in biological research is the development of accurate, predictive models of cellular metabolism. nih.gov These models are essential for understanding how cells respond to genetic or environmental changes. L-Threonine (13C4,15N) is a critical tool for generating the empirical data needed to build and validate these models.

By using L-Threonine (13C4,15N) as a tracer, researchers can perform 13C-based metabolic flux analysis (MFA) . nih.gov This experimental approach involves introducing the labeled compound into a biological system and measuring the distribution of the 13C and 15N isotopes throughout the metabolic network. nih.gov The resulting labeling patterns provide quantitative data on the rates (fluxes) of intracellular biochemical reactions. nih.gov

This flux data is invaluable for several modeling approaches:

Constraint-Based Modeling: The experimental flux data can be used to constrain stoichiometric models of metabolism, narrowing the range of possible metabolic states and increasing the predictive accuracy of the model. nih.gov

Kinetic Model Parameterization: For more detailed kinetic models, flux data helps in the estimation of kinetic parameters, which are often difficult to measure directly. nih.gov

Ensemble Modeling: This approach creates a collection of possible dynamic models that are all consistent with a known metabolic state. Data from perturbation experiments using labeled tracers can reduce the size of the ensemble, converging on a more accurate and predictive model. nih.gov

Recent advances in machine learning, such as the use of deep language models, are also being explored to predict metabolic network equilibria, and these models will rely on high-quality training data generated from tracer experiments. arxiv.org

Expanding Applications in Systems Biology and Synthetic Biology Research

Systems Biology: This field aims to understand biological systems as a whole, integrating multiple layers of information from genomics, proteomics, and metabolomics. L-Threonine (13C4,15N) is a key tool in the systems biology workflow, providing a direct readout of metabolic function. For instance, in studying the industrial production of amino acids by Corynebacterium glutamicum, labeled threonine can be used to precisely map the flow of carbon and nitrogen through the central metabolic pathways and identify potential bottlenecks in production. mdpi.com This allows researchers to understand the regulatory networks that control threonine biosynthesis and how they are affected by genetic modifications. mdpi.com

Synthetic Biology: A primary goal of synthetic biology is to design and build new biological parts, devices, and systems. elifesciences.org A recent and ambitious application is the engineering of mammalian cells to produce their own essential amino acids. In a pioneering study, researchers attempted to introduce the necessary biosynthetic pathways for several essential amino acids, including threonine, into Chinese hamster ovary (CHO) cells. elifesciences.org While the functionalization of the threonine pathway was not successful in this instance, the use of labeled precursors like 13C-glucose was vital to verify the de novo biosynthesis of other amino acids like valine. elifesciences.org Future attempts to engineer threonine biosynthesis in mammalian cells will rely heavily on L-Threonine (13C4,15N) and other labeled tracers to confirm pathway function and quantify production efficiency.

Role in Studying Complex Biological Processes and Inter-Organismal Interactions

The application of L-Threonine (13C4,15N) is expanding beyond core metabolism to the study of more complex, organism-level processes and interactions between different species.

Aging and Healthspan: Recent research has implicated L-threonine in longevity. A study in the nematode Caenorhabditis elegans found that L-threonine supplementation extended the organism's healthspan by reducing ferroptosis in a ferritin-dependent manner. nih.gov Using L-Threonine (13C4,15N) in such studies would allow researchers to trace the metabolic fate of the supplemental threonine, clarifying how it modulates downstream pathways related to iron metabolism, oxidative stress, and longevity. nih.gov

Inter-Organismal Interactions: Many critical biological processes involve interactions between different organisms, such as in microbial communities or host-pathogen relationships. L-Threonine is often a key nutrient in these interactions. For example, the biosynthesis of the antibiotic obafluorin by Pseudomonas fluorescens involves an L-threonine transaldolase enzyme. nih.gov By supplying labeled L-Threonine (13C4,15N) to the producing organism, researchers can track its incorporation into specialized metabolites, helping to elucidate the biosynthetic pathways of natural products that may have therapeutic potential. This approach can also be used to study nutrient competition and metabolic cross-feeding within microbial consortia.

Q & A

Q. What are the primary synthesis methods for L-Threonine (¹³C₄,¹⁵N), and how do they ensure isotopic purity?

L-Threonine (¹³C₄,¹⁵N) is synthesized via two main approaches:

  • Microbial fermentation : Engineered bacterial strains (e.g., E. coli) are cultured in media enriched with ¹³C and ¹⁵N substrates. Isotopic labeling occurs during amino acid biosynthesis .
  • Chemical synthesis : Deuterium and ¹⁵N isotopes are incorporated using reagents like ¹⁵N-ammonia and ¹³C-labeled precursors under controlled pH and temperature to minimize side reactions . Isotopic purity validation requires nuclear magnetic resonance (NMR) spectroscopy to confirm ¹³C/¹⁵N incorporation and mass spectrometry (MS) to assess isotopic enrichment (>98% for research-grade material) .

Q. How is L-Threonine (¹³C₄,¹⁵N) used in metabolic flux analysis, and what analytical techniques are critical for data interpretation?

The compound serves as a tracer in metabolic studies to quantify pathway activity (e.g., glycine synthesis, protein phosphorylation). Researchers administer labeled threonine to cell cultures or model organisms and track isotopic enrichment in downstream metabolites using:

  • ¹³C-NMR : Detects carbon backbone rearrangements in intermediates like phosphothreonine .
  • LC-MS/MS : Quantifies ¹⁵N-labeled metabolites (e.g., acetylated threonine derivatives) with internal standards like quinolinic acid-[¹³C₄,¹⁵N] . Data interpretation requires kinetic modeling software (e.g., INCA) to map flux distributions .

Advanced Research Questions

Q. How can researchers address contradictions in metabolic flux data derived from L-Threonine (¹³C₄,¹⁵N) tracer studies?

Discrepancies often arise from methodological variations, such as:

  • Tracer dilution : Unlabeled endogenous threonine pools in vivo may dilute the isotopic signal, requiring correction via isotopomer spectral analysis .
  • Analytical sensitivity : Cross-validate results using complementary techniques (e.g., compare NMR-based flux estimates with MS-derived data) .
  • Model assumptions : Reassess constraints in flux balance models (e.g., ATP maintenance costs) to align simulations with experimental data .

Q. What experimental design considerations are critical when using L-Threonine (¹³C₄,¹⁵N) in protein dynamics studies via NMR?

Key factors include:

  • Isotope placement : ¹³C labeling at Cα/Cβ positions enhances signal resolution in 2D HSQC spectra for studying protein folding .
  • Deuterium exchange : Minimize ²H incorporation (from solvents) to avoid signal overlap in ¹³C-detected experiments .
  • Sample preparation : Use perdeuterated buffers and optimize protein expression in ¹⁵N/¹³C-enriched media to reduce background noise .

Q. How does isotopic labeling impact the biological activity of L-Threonine in vivo, and how can this be mitigated?

Heavy isotopes may alter enzyme kinetics due to the "kinetic isotope effect." For example, ¹³C-labeled threonine could slow transamination rates by threonine dehydrogenase. Mitigation strategies include:

  • Dose optimization : Use minimal tracer concentrations to avoid metabolic perturbation .
  • Control experiments : Compare labeled vs. unlabeled threonine in parallel assays to quantify isotopic effects .

Methodological Challenges

Q. What protocols ensure safe handling and storage of L-Threonine (¹³C₄,¹⁵N) in laboratory settings?

  • Handling : Use PPE (gloves, goggles) to prevent inhalation/contact; avoid dust generation .
  • Storage : Keep in airtight containers at 4°C, shielded from light and moisture to prevent decomposition .
  • Waste disposal : Follow institutional guidelines for isotope-labeled waste, including separate collection for ¹³C/¹⁵N compounds .

Q. How can researchers optimize the use of L-Threonine (¹³C₄,¹⁵N) in complex in vivo models (e.g., murine studies)?

  • Diet formulation : Replace unlabeled threonine with the isotopologue in experimental diets while maintaining nitrogen balance .
  • Tracer timing : Administer labeled threonine during peak protein synthesis phases (e.g., post-prandial) to maximize incorporation .
  • Tissue sampling : Prioritize organs with high threonine utilization (e.g., liver, intestinal mucosa) for MS-based flux analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.